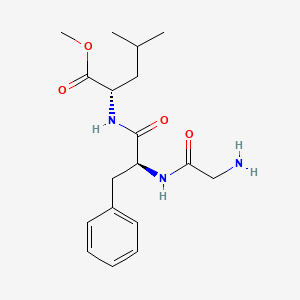
L-Leucine, glycyl-L-phenylalanyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, glycyl-L-phenylalanyl-, methyl ester is a synthetic peptide compound It is composed of three amino acids: L-leucine, glycine, and L-phenylalanine, with a methyl ester group attached to the carboxyl end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, glycyl-L-phenylalanyl-, methyl ester typically involves peptide bond formation between the amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include carbamates for the amino group and esters for the carboxyl group .
Coupling Reaction: The protected amino acids are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: After the coupling reaction, the protecting groups are removed under mild acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity .
化学反应分析
Types of Reactions
L-Leucine, glycyl-L-phenylalanyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylpyruvate or reduction to form phenylethylamine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-Leucine, glycyl-L-phenylalanyl acid.
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
科学研究应用
L-Leucine, glycyl-L-phenylalanyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as a building block for more complex molecules.
作用机制
The mechanism of action of L-Leucine, glycyl-L-phenylalanyl-, methyl ester involves its interaction with cellular components. It is taken up by cells through receptor-mediated endocytosis and then processed by lysosomal enzymes. The compound can induce apoptosis in certain immune cells by disrupting lysosomal membrane integrity, leading to the activation of caspase-3-like proteases and DNA fragmentation .
相似化合物的比较
Similar Compounds
L-Leucyl-L-leucine methyl ester: Another lysosomotropic agent that induces apoptosis by a similar mechanism.
Glycyl-L-phenylalanine 2-naphthylamide: A compound with similar lysosomal targeting properties.
Uniqueness
L-Leucine, glycyl-L-phenylalanyl-, methyl ester is unique due to its specific amino acid sequence and the presence of a methyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds .
属性
CAS 编号 |
4368-66-5 |
|---|---|
分子式 |
C18H27N3O4 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-15(18(24)25-3)21-17(23)14(20-16(22)11-19)10-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11,19H2,1-3H3,(H,20,22)(H,21,23)/t14-,15-/m0/s1 |
InChI 键 |
IHTRRAUYMSFTHZ-GJZGRUSLSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















